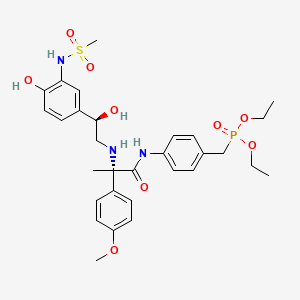
6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Descripción general
Descripción
6-Bromo-2-hidroxi-3-metoxibenzaldehído (NSC95682): es un compuesto químico conocido por su función como inhibidor de la enzima 1 alfa que requiere inositol (IRE1α). Tiene una fórmula molecular de C8H7BrO3 y un peso molecular de 231,04 g/mol . Este compuesto se utiliza principalmente en investigación científica, particularmente en estudios relacionados con el estrés del retículo endoplásmico y las vías relacionadas.
Mecanismo De Acción
6-Bromo-2-hidroxi-3-metoxibenzaldehído ejerce sus efectos inhibiendo la actividad endorribonucleasa de IRE1α. Esta inhibición evita el empalme del ARN mensajero de la proteína 1 de unión a la caja X (XBP1), modulando así la vía de respuesta a proteínas desplegadas (UPR). El compuesto se une a IRE1α de una manera específica, reversible y dependiente de la dosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Bromo-2-hidroxi-3-metoxibenzaldehído generalmente implica la bromación de 2-hidroxi-3-metoxibenzaldehído. La reacción se lleva a cabo bajo condiciones controladas para asegurar la bromación selectiva en la posición 6 del anillo de benzaldehído .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 6-Bromo-2-hidroxi-3-metoxibenzaldehído no están ampliamente documentados, el enfoque general implicaría reacciones de bromación a gran escala en condiciones optimizadas para maximizar el rendimiento y la pureza. El compuesto se purifica luego mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: 6-Bromo-2-hidroxi-3-metoxibenzaldehído puede sufrir reacciones de oxidación para formar ácidos carboxílicos correspondientes.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt) se pueden utilizar para reacciones de sustitución.
Productos principales:
Oxidación: Formación de ácido 6-bromo-2-hidroxi-3-metoxibenzoico.
Reducción: Formación de alcohol 6-bromo-2-hidroxi-3-metoxibencílico.
Sustitución: Formación de varios derivados de benzaldehído sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
6-Bromo-2-hidroxi-3-metoxibenzaldehído se utiliza ampliamente en la investigación científica debido a sus efectos inhibitorios sobre IRE1α. Algunas de sus aplicaciones clave incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia su papel en la modulación del estrés del retículo endoplásmico y sus efectos en las vías celulares.
Medicina: Se investiga para posibles aplicaciones terapéuticas en enfermedades relacionadas con el estrés del retículo endoplásmico, como el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de nuevas entidades químicas y como compuesto de referencia en estudios analíticos
Comparación Con Compuestos Similares
Compuestos similares:
Ácido 4-fenilbutírico: Otro compuesto conocido por modular la vía UPR.
Tunicamicina: Un inhibidor de la glicosilación N-ligada que induce estrés del retículo endoplásmico.
Thapsicargine: Un inhibidor no competitivo de la bomba de ATPasa Ca2+ del retículo sarco/endoplásmico (SERCA), que induce estrés del retículo endoplásmico.
Singularidad: 6-Bromo-2-hidroxi-3-metoxibenzaldehído es único debido a su alta especificidad y potencia como inhibidor de IRE1α. Su capacidad para inhibir selectivamente IRE1α con un valor de IC50 de 0,08 μM lo convierte en una herramienta valiosa para estudiar la respuesta al estrés del retículo endoplásmico y las vías relacionadas .
Propiedades
IUPAC Name |
6-bromo-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJZUTYDWXZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294270 | |
| Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-41-0 | |
| Record name | 20035-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)










